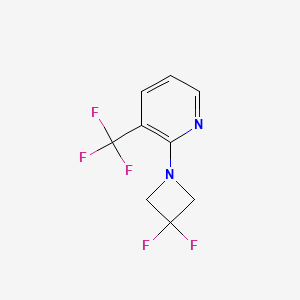
7-Bromo-5-nitro-3-hydroxyindoline
Vue d'ensemble
Description
7-Bromo-5-nitro-3-hydroxyindoline is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as medicinal chemistry, biochemistry, and pharmacology. This compound is a derivative of the indoline family and has been found to exhibit interesting biological properties that make it a promising candidate for further investigation.
Mécanisme D'action
The mechanism of action of 7-Bromo-5-nitro-3-hydroxyindoline is not yet fully understood. However, it has been found to interact with proteins in a specific manner, suggesting that it may act as an allosteric modulator of protein function. Further research is needed to elucidate the exact mechanism of action of this compound.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, including tyrosine kinases, which are involved in various cellular processes. This compound has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 7-Bromo-5-nitro-3-hydroxyindoline in lab experiments is its specificity for certain proteins. This makes it a useful tool for studying protein-ligand interactions in vitro. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research involving 7-Bromo-5-nitro-3-hydroxyindoline. One area of interest is the development of new fluorescent probes based on this compound, which could be used for the detection of other biomolecules. Another potential direction for research is the development of new cancer therapies based on the apoptotic effects of this compound. Finally, further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in various areas of scientific research.
Applications De Recherche Scientifique
The potential applications of 7-Bromo-5-nitro-3-hydroxyindoline in scientific research are vast and varied. One of the most significant areas of research involves its use as a fluorescent probe for the detection of protein-ligand interactions. This compound has been found to bind to proteins in a specific manner, making it a useful tool for studying protein-protein interactions in vitro.
Propriétés
IUPAC Name |
7-bromo-5-nitro-2,3-dihydro-1H-indol-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c9-6-2-4(11(13)14)1-5-7(12)3-10-8(5)6/h1-2,7,10,12H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVZGKQCCDWUPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1)C(=CC(=C2)[N+](=O)[O-])Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Thiaspiro[3.3]heptan-6-one](/img/structure/B1406220.png)
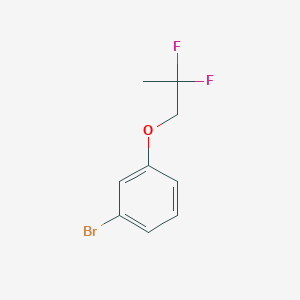
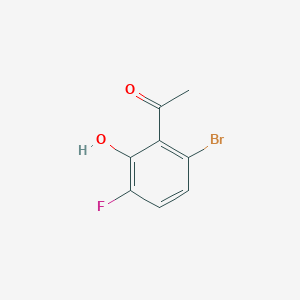

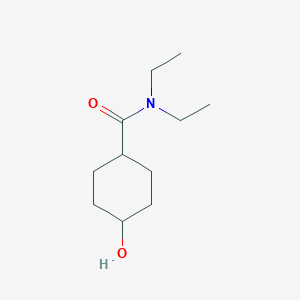


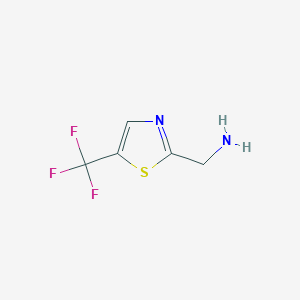
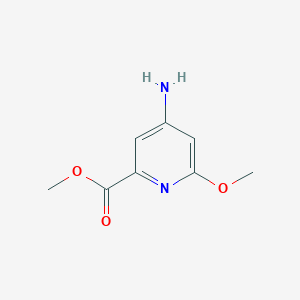
![2-{1-[4-(Benzyloxy)phenyl]-N-methylformamido}acetic acid](/img/structure/B1406231.png)
![1-[(4-Bromo-2-methoxyphenyl)methyl]piperazine](/img/structure/B1406237.png)
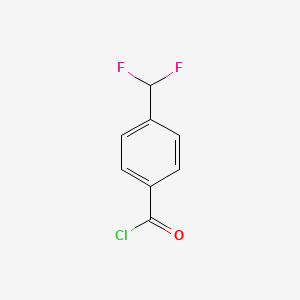
![(3R)-1-[4-nitro-3-(propan-2-yloxy)phenyl]piperidin-3-amine](/img/structure/B1406241.png)
